molecular formula C12H16FNO4S B1434150 Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate CAS No. 1858251-25-8

Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate

Cat. No.: B1434150
CAS No.: 1858251-25-8
M. Wt: 289.33 g/mol
InChI Key: VFQMIOXWTKDBHQ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate is a chemical compound with a complex structure that includes a fluorophenyl group, a methylsulfonyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Sulfonylation: The next step is the introduction of the methylsulfonyl group to the fluorophenyl intermediate. This is usually achieved through a sulfonylation reaction using reagents such as methylsulfonyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the resulting compound with butanoic acid or its derivatives to form the desired ester, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(4-chlorophenyl)(methylsulfonyl)amino]butanoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-[(4-bromophenyl)(methylsulfonyl)amino]butanoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-[(4-iodophenyl)(methylsulfonyl)amino]butanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Methyl 4-[(4-fluorophenyl)(methylsulfonyl)amino]butanoate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development and other applications.

Properties

IUPAC Name

methyl 4-(4-fluoro-N-methylsulfonylanilino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO4S/c1-18-12(15)4-3-9-14(19(2,16)17)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQMIOXWTKDBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(C1=CC=C(C=C1)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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